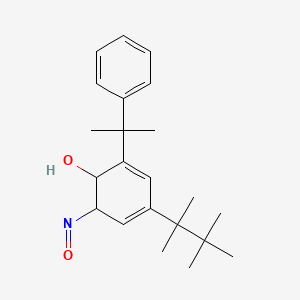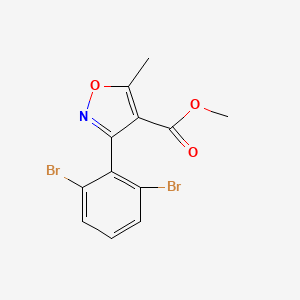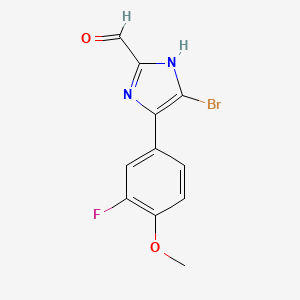
4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a benzaldehyde moiety substituted with a 1-methyl-1H-1,2,4-triazol-3-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde typically involves the reaction of 4-formylbenzoic acid with 1-methyl-1H-1,2,4-triazole under specific conditions. One common method is the cyclization reaction, where the starting materials are subjected to cyclization in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzoic acid.
Reduction: 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, antimicrobial agent, and antifungal agent.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Agriculture: It is investigated for its potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or proteins involved in disease pathways. The triazole ring can form hydrogen bonds with target enzymes, leading to inhibition of their activity. The aldehyde group can also react with nucleophilic sites on proteins, leading to covalent modification and inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzaldehyde: Similar structure but lacks the methyl group on the triazole ring.
4-(1-Benzyl-1H-1,2,3-triazol-4-yl)methoxybenzaldehyde: Contains a different triazole ring and an additional methoxy group[][11].
Uniqueness
4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde is unique due to the presence of the 1-methyl-1H-1,2,4-triazole moiety, which imparts specific biological activities and chemical reactivity. The methyl group on the triazole ring can influence the compound’s binding affinity to target enzymes and its overall pharmacokinetic properties .
Propriétés
Formule moléculaire |
C10H9N3O |
|---|---|
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
4-(1-methyl-1,2,4-triazol-3-yl)benzaldehyde |
InChI |
InChI=1S/C10H9N3O/c1-13-7-11-10(12-13)9-4-2-8(6-14)3-5-9/h2-7H,1H3 |
Clé InChI |
OASWVFNVGCAZBY-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC(=N1)C2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13690219.png)
![8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13690233.png)
![2-Amino-5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13690235.png)

![Potassium Tris[3-(4-isopropylphenyl)-5-methyl-1-pyrazolyl]hydroborate](/img/structure/B13690249.png)








